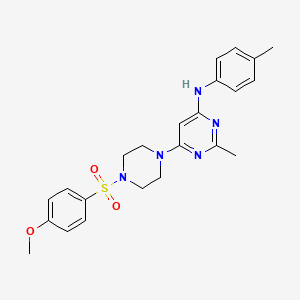![molecular formula C18H16BrN3O3 B11333207 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11333207.png)
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromofenil)-1,2,5-oxadiazol-3-il]-2-propoxibenzamida es un compuesto orgánico sintético que ha suscitado interés en diversos campos de la investigación científica debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un grupo bromofenilo, un anillo oxadiazol y una porción de propoxibenzamida, que en conjunto contribuyen a sus propiedades distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(4-bromofenil)-1,2,5-oxadiazol-3-il]-2-propoxibenzamida normalmente implica varios pasos, comenzando con la preparación del anillo oxadiazol. Un método común implica la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de 4-bromobenzo-hidrazida con un óxido de nitrilo adecuado puede producir el anillo oxadiazol deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para lograr la escalabilidad y la rentabilidad. Esto incluye la selección de solventes, catalizadores y condiciones de reacción apropiados para maximizar el rendimiento y la pureza. Técnicas como la síntesis en flujo continuo y los reactores automatizados se pueden emplear para mejorar la eficiencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(4-bromofenil)-1,2,5-oxadiazol-3-il]-2-propoxibenzamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría generar diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían en función de la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo bromofenilo .
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas, lo que permite el desarrollo de nuevos materiales y catalizadores.
Biología: Su estructura única permite interacciones con objetivos biológicos, lo que lo convierte en un candidato para estudiar la inhibición enzimática y la unión a receptores.
Mecanismo De Acción
El mecanismo por el cual N-[4-(4-bromofenil)-1,2,5-oxadiazol-3-il]-2-propoxibenzamida ejerce sus efectos implica interacciones con objetivos moleculares específicos. Por ejemplo, su actividad antimicrobiana puede deberse a la inhibición de enzimas bacterianas o a la alteración de la integridad de la membrana celular. En la investigación del cáncer, el compuesto puede interferir con las vías de señalización esenciales para la proliferación y la supervivencia celular .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen:
- N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida
- N-{4-[(4-bromofenil)sulfonil]benzoil}-L-valina
- 2-{4-[(4-bromofenil)sulfonil]fenil}-4-isopropil-4H-1,3-oxazol-5-ona
Singularidad
N-[4-(4-bromofenil)-1,2,5-oxadiazol-3-il]-2-propoxibenzamida destaca por su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas
Propiedades
Fórmula molecular |
C18H16BrN3O3 |
|---|---|
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-11-24-15-6-4-3-5-14(15)18(23)20-17-16(21-25-22-17)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,22,23) |
Clave InChI |
REAKEBSTJMGNOS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11333130.png)
![2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B11333133.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11333136.png)
![N-cyclohexyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333143.png)
![1-(3-acetylphenyl)-4-[(4-chlorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11333146.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11333159.png)
![7-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11333165.png)
![3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11333177.png)
![3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11333183.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11333189.png)
![2-(2-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11333195.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11333203.png)
![{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone](/img/structure/B11333213.png)

